Cas no 78294-26-5 (Octahydropentalen-1-amine)

Octahydropentalen-1-amine is a saturated bicyclic amine with a pentalene backbone, offering a rigid yet flexible structural motif for synthetic applications. Its fully hydrogenated ring system enhances stability, making it suitable for use as a building block in pharmaceuticals, agrochemicals, and specialty materials. The amine functionality provides a reactive site for further derivatization, enabling the synthesis of diverse heterocyclic compounds. Its well-defined stereochemistry and predictable reactivity are advantageous in asymmetric synthesis and catalyst design. The compound’s stability under standard conditions ensures consistent performance in research and industrial processes. Octahydropentalen-1-amine is valued for its versatility in organic synthesis and potential in developing novel bioactive molecules.
Octahydropentalen-1-amine structure
Octahydropentalen-1-amine structure
Product Name:Octahydropentalen-1-amine
CAS No:78294-26-5
MF:C8H15N
MW:125.211402177811
CID:1027131
PubChem ID:53408678
Update Time:2025-11-06

Octahydropentalen-1-amine Chemical and Physical Properties

Names and Identifiers

    • Octahydropentalen-1-amine
    • 1,2,3,3a,4,5,6,6a-octahydropentalen-1-amine
    • (+-)-(3ar,6ac)-octahydro-pentalen-1c-ylamine
    • AK-67765
    • ANW-73436
    • CTK8C4886
    • exo-1-Amino-cis-octahydropentalen
    • KB-259098
    • OCTAHYDRO-PENTALEN-1-YLAMINE
    • trans-2-Amino-bicyclo< 3,3,0> octan
    • (1R,3aR,6aR)-Octahydro-pentalen-1-ylamine
    • (1S,3aS,6aS)-Octahydro-pentalen-1-ylamine
    • 1630123-28-2
    • 33626-13-0
    • DTXSID60696382
    • SB36679
    • rac-(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine
    • SCHEMBL18801580
    • SB34093
    • trans-2-Amino-bicyclo[3,3,0]octane
    • SB34771
    • 1932381-93-5
    • 78294-26-5
    • AKOS006365725
    • DB-371666
    • (1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-amine
    • MDL: MFCD11858344
    • Inchi: 1S/C8H15N/c9-8-5-4-6-2-1-3-7(6)8/h6-8H,1-5,9H2
    • InChI Key: SATJSKPOUIHLCQ-UHFFFAOYSA-N
    • SMILES: NC1CCC2CCCC21

Computed Properties

  • Exact Mass: 125.120449483g/mol
  • Monoisotopic Mass: 125.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 26Ų

Octahydropentalen-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1543929-1g
Octahydropentalen-1-amine
78294-26-5 98%
1g
¥9570.00 2024-07-28

Additional information on Octahydropentalen-1-amine

Recent Advances in the Study of Octahydropentalen-1-amine (CAS: 78294-26-5): A Comprehensive Research Brief

Octahydropentalen-1-amine (CAS: 78294-26-5) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and infectious diseases. This research brief aims to synthesize the latest findings on this compound, providing a comprehensive overview of its chemical properties, biological activities, and potential clinical applications.

The chemical structure of Octahydropentalen-1-amine features a saturated pentalene core with an amine functional group, which contributes to its unique reactivity and biological interactions. Recent computational and experimental studies have elucidated its binding affinities to various biological targets, including G-protein-coupled receptors (GPCRs) and ion channels. These findings suggest that Octahydropentalen-1-amine could serve as a promising scaffold for the design of next-generation neuroactive compounds.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated that Octahydropentalen-1-amine exhibits potent modulatory effects on the GABAergic system. The compound was shown to enhance GABA-A receptor activity, leading to anxiolytic and anticonvulsant effects in preclinical models. These results highlight its potential as a lead compound for the treatment of anxiety disorders and epilepsy, with fewer side effects compared to existing therapeutics.

Another area of active research involves the antimicrobial properties of Octahydropentalen-1-amine. A recent study in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound exhibit broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. Mechanistic studies revealed that these derivatives disrupt bacterial cell membrane integrity, offering a novel mode of action distinct from conventional antibiotics.

The synthesis and optimization of Octahydropentalen-1-amine derivatives have also been a focus of recent research. Advances in catalytic asymmetric synthesis have enabled the production of enantiomerically pure forms of the compound, which is critical for its pharmaceutical applications. Additionally, structure-activity relationship (SAR) studies have identified key modifications that enhance its bioavailability and target selectivity, paving the way for the development of more effective drug candidates.

Despite these promising findings, challenges remain in the clinical translation of Octahydropentalen-1-amine-based therapies. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and bring this compound closer to clinical trials.

In conclusion, Octahydropentalen-1-amine (CAS: 78294-26-5) represents a versatile and promising compound in the field of chemical biology and drug discovery. Its unique structural features and diverse biological activities make it a valuable candidate for further investigation. Continued research into its mechanisms of action, derivative optimization, and preclinical evaluation will be crucial for unlocking its full therapeutic potential.

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